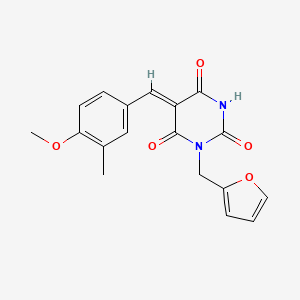
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as L-368,899, is a selective vasopressin V~1a~ receptor antagonist. It was first synthesized in the early 1990s and has since been widely studied for its potential therapeutic applications.
Mechanism of Action
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide acts as a selective antagonist of the vasopressin V~1a~ receptor. This receptor is involved in regulating blood pressure, social behavior, and stress responses. By blocking the V~1a~ receptor, N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can reduce blood pressure, decrease social anxiety, and improve social behavior.
Biochemical and Physiological Effects:
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, and to decrease social anxiety and improve social behavior in humans. It has also been shown to have anti-inflammatory effects, and to reduce the release of stress hormones.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the vasopressin V~1a~ receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is that it can be difficult to synthesize, and may not be readily available for use in all labs.
Future Directions
There are several future directions for research on N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as social anxiety disorder and autism spectrum disorder. Another area of interest is its potential use in the treatment of hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, and to identify other potential therapeutic applications.
Synthesis Methods
The synthesis of N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the preparation of 4-isopropylbenzylamine, which is then reacted with N-methylglycine methyl ester hydrochloride to form N-methyl-N-(4-isopropylphenyl)glycine methyl ester. This intermediate is then treated with methylsulfonyl chloride to yield the final product, N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(4-isopropylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiuretic, and antihypertensive effects. It has also been studied for its potential use in the treatment of psychiatric disorders, such as social anxiety disorder and autism spectrum disorder.
properties
IUPAC Name |
N-methyl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)11-5-7-12(8-6-11)15(19(4,17)18)9-13(16)14-3/h5-8,10H,9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXSDFXAVFOMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


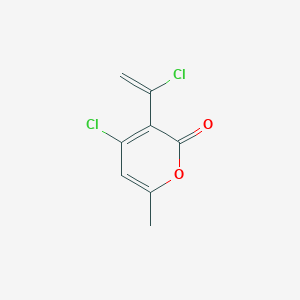

![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)
![3,6,6-trimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5859128.png)

![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
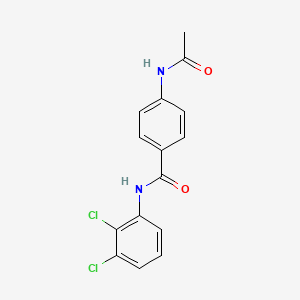
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)
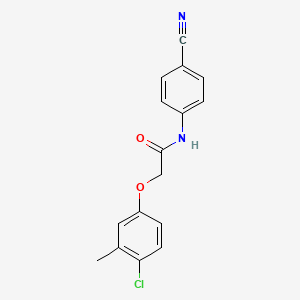
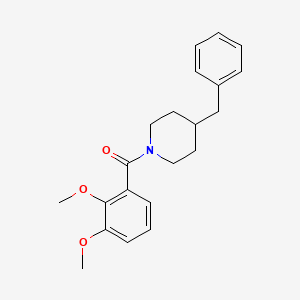
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
